(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)methanamine hydrochloride
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Overview
Description
(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)methanamine hydrochloride: is a chemical compound with the molecular formula C9H10ClF4NO and a molecular weight of 259.63 g/mol . This compound is characterized by the presence of a fluorine atom and a trifluoroethoxy group attached to a phenyl ring, along with a methanamine group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)methanamine hydrochloride typically involves the reaction of 3-fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde with an appropriate amine source under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the methanamine group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine and trifluoroethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various fluorinated compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- (4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid
- (4-Fluoro-2-(trifluoromethyl)phenyl)methanamine
- (4-Trifluoromethoxyphenyl)boronic acid
Uniqueness: (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)methanamine hydrochloride is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
[3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO.ClH/c10-7-3-6(4-14)1-2-8(7)15-5-9(11,12)13;/h1-3H,4-5,14H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZJPPKKYQMMJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)OCC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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